N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through nucleophilic substitution reactions, where a phenylthiol reacts with a suitable halide precursor.
Coupling with Benzodioxole Carboxamide: The final step involves coupling the thiadiazole derivative with benzodioxole carboxamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole ring and the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, thiols, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiadiazole derivatives
Substitution: Various substituted thiadiazole and benzodioxole derivatives
Scientific Research Applications
N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide
- 5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole
Uniqueness
N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific combination of the thiadiazole and benzodioxole moieties, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C17H13N3O3S2 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C17H13N3O3S2/c21-16(11-6-7-13-14(8-11)23-10-22-13)18-17-20-19-15(25-17)9-24-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,18,20,21) |
InChI Key |
OYCLJSPGQULDGN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)CSC4=CC=CC=C4 |
Origin of Product |
United States |
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